molecular formula C8H9BO3 B14059741 4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol

4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No.: B14059741
M. Wt: 163.97 g/mol
InChI Key: JAWBHMSFYQJSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxaboroles .

Mechanism of Action

The mechanism of action of 4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves the inhibition of specific enzymes. For instance, it inhibits leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in microorganisms. This inhibition occurs through the formation of an adduct with the enzyme, blocking its activity and thereby preventing the synthesis of essential proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific structural features and its ability to inhibit a broad range of enzymes. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

1-hydroxy-4-methyl-3H-2,1-benzoxaborol-6-ol

InChI

InChI=1S/C8H9BO3/c1-5-2-6(10)3-8-7(5)4-12-9(8)11/h2-3,10-11H,4H2,1H3

InChI Key

JAWBHMSFYQJSEF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)C)O)O

Origin of Product

United States

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